Biocidal Efficacy Against Sulfate-Reducing Bacteria (SRB): 4,6-Diimine Hydroiodide vs. Thiadiazine Comparators
In a direct head-to-head comparison within the same study, the parent 1,3,5-dithiazinane framework demonstrated significantly higher biocidal potency against sulfate-reducing bacteria (SRB) compared to structurally analogous thiadiazines, which contain only one sulfur atom in the ring [1]. The bacterial growth inhibition rate for the 1,3,5-dithiazinane series was reported to be 95% at a concentration of 0.5% (w/v), whereas the best-performing 1,3,5-thiadiazine analog achieved only 78% inhibition under identical assay conditions [1]. Specifically, the 4,6-diimine hydroiodide salt is the direct synthetic precursor to the most potent N-substituted 1,3,5-dithiazinanes; its quaternary iminium character pre-organizes the ring for interaction with bacterial membrane targets, a feature absent in the neutral thiadiazine-thione commercial standards like Dazomet [2][3].
| Evidence Dimension | SRB growth inhibition rate |
|---|---|
| Target Compound Data | 95% inhibition at 0.5% (w/v) for the 1,3,5-dithiazinane class (the 4,6-diimine hydroiodide is the key intermediate to the most active subclass) |
| Comparator Or Baseline | 78% inhibition at 0.5% (w/v) for the best-performing 1,3,5-thiadiazine analog |
| Quantified Difference | +17 percentage points higher inhibition for the dithiazinane scaffold |
| Conditions | Standard laboratory SRB culture; growth inhibition measured by sulfide production assay; incubation at 30°C for 7 days [1] |
Why This Matters
For oilfield service companies selecting a biocide for hydrogen sulfide mitigation, the 17-percentage-point efficacy gap at the same concentration translates directly into lower treatment volumes, reduced chemical logistics costs, and diminished risk of well souring.
- [1] Yapparova, D.K., Muftagetdinova, O.V., Khabibullina, G.R., Akhmetova, V.R., 'Organic-inorganic synthesis of N,S-heterocycles in water and their biocidal properties', Scientific Works of the Institute of Petrochemistry and Catalysis, 2023, vol. 1, pp. 52-56. DOI: 10.15643/swipc-2023-11. PDF available at: http://confsgz.ru/pdf/swipc-2023/011_Yapparova_v2_52-56.pdf. View Source
- [2] Akhmetova, V.R., Akhmadiev, N.S., et al., 'Synthesis and Biological Evaluation of 1,3,5-Dithiazinanes: Synthesis, Stereochemistry and Applications', in S-Heterocycles: Synthesis and Biological Evaluation, Springer, 2024, pp. 153-187. DOI: 10.1007/978-981-97-4308-7_5. View Source
- [3] Dazomet (CHEBI:75212), ChEBI, https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:75212 (accessed 2026-04-27). View Source
